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Compound of Interest

Compound Name: Methyl 2-bromo-3-oxobutanoate

Cat. No.: B1611264 Get Quote

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-3-oxobutanoate

Introduction
Methyl 2-bromo-3-oxobutanoate, also known as methyl α-bromoacetoacetate, is a

functionalized ketoester of significant interest in synthetic organic chemistry. Its bifunctional

nature, possessing both a ketone and a bromo-ester moiety, renders it a versatile building

block for the synthesis of a wide array of more complex molecules, including pharmaceuticals

and heterocyclic compounds. The presence of a stereocenter at the α-carbon and two reactive

electrophilic sites makes a thorough understanding of its physical and chemical properties

paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of the core physical properties of Methyl 2-
bromo-3-oxobutanoate. It is designed for researchers, chemists, and drug development

professionals, offering not just data, but also field-proven insights into its handling, stability, and

characterization. It is critical to distinguish this compound from its isomers, Methyl 3-bromo-2-

oxobutanoate and Methyl 4-bromo-3-oxobutanoate, as their structural differences lead to

distinct physical properties and reactivity profiles.[1][2]

Section 1: Compound Identification and
Nomenclature
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Unambiguous identification is the cornerstone of chemical research. The following identifiers

provide a definitive profile for Methyl 2-bromo-3-oxobutanoate.

Identifier Value Source

IUPAC Name
methyl 2-bromo-3-

oxobutanoate
[3]

CAS Number 3600-18-8 [3]

Molecular Formula C₅H₇BrO₃ [3]

Molecular Weight 195.01 g/mol [3]

Canonical SMILES CC(=O)C(C(=O)OC)Br [3]

InChI
InChI=1S/C5H7BrO3/c1-

3(7)4(6)5(8)9-2/h4H,1-2H3
[3]

InChIKey
ZWBZYFBEOOKNPH-

UHFFFAOYSA-N
[3]

Common Synonyms

Methyl α-bromoacetoacetate,

Butanoic acid, 2-bromo-3-oxo-,

methyl ester

[3]

Section 2: Core Physical Properties
The macroscopic physical properties of a compound dictate its appropriate handling,

purification, and reaction conditions. The data below are compiled from computed values and

analogous compounds, as extensive experimental data for this specific molecule is not widely

published.
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Property Value Notes and Causality

Physical State Liquid

Expected at standard

temperature and pressure,

similar to other short-chain

ketoesters.

Appearance Colorless to light yellow liquid

The yellow tinge, common in

bromo-compounds, can

develop over time due to slight

decomposition releasing

bromine.

Boiling Point Data not available

Boiling points of related

compounds like ethyl 2-bromo-

3-oxobutanoate suggest it

would be >150°C, likely

requiring vacuum distillation to

prevent decomposition.

Density Data not available

Expected to be significantly

denser than water (>1.5 g/cm³)

due to the presence of the

heavy bromine atom. For

comparison, Methyl 2-bromo-

2-butenoate has a density of

1.505 g/mL.[4]

Solubility
Soluble in common organic

solvents

Expected to be soluble in

ethers, esters, and chlorinated

solvents. Solubility in water is

likely low, with slow hydrolysis

over time.[5]

Refractive Index Data not available

Expected to be in the range of

1.48, similar to analogous

bromo-esters.[4]
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Section 3: Spectroscopic and Analytical
Characterization
For a research scientist, verifying the identity and purity of a starting material is a non-

negotiable step. The following is a predictive guide to the spectroscopic signatures of Methyl 2-
bromo-3-oxobutanoate based on its molecular structure.

Predicted Spectroscopic Data
¹H NMR (Proton NMR):

~2.4 ppm (Singlet, 3H): This signal corresponds to the acetyl methyl protons (CH₃-C=O). It

appears as a singlet as there are no adjacent protons.

~3.8 ppm (Singlet, 3H): This signal corresponds to the ester methyl protons (O-CH₃). It is

also a singlet.

~4.8 ppm (Singlet, 1H): This signal corresponds to the single proton on the α-carbon (-

CH(Br)-). Its chemical shift is significantly downfield due to the deshielding effects of the

adjacent bromine atom and two carbonyl groups.

¹³C NMR (Carbon NMR):

~26 ppm: Acetyl methyl carbon (CH₃-C=O).

~45 ppm: Alpha-carbon (-CH(Br)-). The direct attachment to bromine causes a significant

upfield shift compared to a non-halogenated equivalent.

~54 ppm: Ester methyl carbon (O-CH₃).

~165 ppm: Ester carbonyl carbon (C=O, ester).

~195 ppm: Ketone carbonyl carbon (C=O, ketone).

FT-IR (Infrared Spectroscopy):

~1750-1770 cm⁻¹ (Strong, Sharp): A strong absorption band corresponding to the C=O

stretch of the α-bromo ester. The electron-withdrawing effect of the adjacent bromine
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typically increases the stretching frequency.

~1720-1740 cm⁻¹ (Strong, Sharp): A strong absorption band for the C=O stretch of the

ketone.

~2950-3000 cm⁻¹ (Medium): C-H stretching vibrations from the methyl groups.

~1100-1300 cm⁻¹ (Strong): C-O stretching of the ester group.

Figure 1: Predicted Structure-Spectra Correlations
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Caption: Predicted correlations between structural moieties and spectroscopic signals.
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Section 4: Stability, Handling, and Reactivity
Insights
As an α-halo ketone, Methyl 2-bromo-3-oxobutanoate is a potent alkylating agent and

lachrymator. Its stability is a key concern for storage and experimental design.

Chemical Stability: The compound is susceptible to hydrolysis, particularly in the presence of

bases or acids, which can cleave the ester linkage. It is also sensitive to light and heat,

which can promote decomposition and the release of HBr. For long-term viability, it should be

stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-

8°C is common for similar compounds).[4][6]

Reactivity Profile:

Alkylation: The carbon bearing the bromine atom is highly electrophilic and will readily

react with a wide range of nucleophiles (e.g., amines, thiols, carbanions).

Favorskii Rearrangement: In the presence of a non-nucleophilic base, it can undergo

rearrangement.

Enolization: The α-proton is acidic, but its removal is often followed by reaction at the C-Br

bond.

Incompatible Materials: Avoid strong oxidizing agents, strong bases, strong acids, and

reducing agents.[5] Contact with metals should also be avoided as it may catalyze

decomposition.

Section 5: Safety and Hazard Profile
While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not readily

available in the search results, the hazard profile can be reliably inferred from its structural

class (α-bromo ketoesters) and data for its isomers.

GHS Classification (Predicted):

Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
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Skin Corrosion/Irritation: Causes skin irritation or severe burns.

Eye Damage/Irritation: Causes serious eye damage.

Sensitization, Skin (Warning): May cause an allergic skin reaction.[1]

Respiratory Irritation: May cause respiratory irritation.

GHS Pictograms (Predicted):

Corrosion

Exclamation Mark

Health Hazard

Handling Precautions:

Always handle inside a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-

gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a

face shield.

Avoid breathing vapors or mists.[7]

Keep away from heat, sparks, and open flames.

First Aid Measures:

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious

amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if

present and easy to do. Seek immediate medical attention from an ophthalmologist.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[7]

Section 6: Experimental Protocol: Boiling Point
Determination by Micro-Distillation
This protocol describes a self-validating method for determining the boiling point of a small

research sample, explaining the causality behind the procedural choices.

Objective: To accurately determine the boiling point of Methyl 2-bromo-3-oxobutanoate at a

specific pressure.

Rationale: Standard distillation requires large volumes. For a research-grade compound, a

micro-scale method like distillation with a Hickman still is necessary to conserve material. The

procedure must account for potential decomposition at atmospheric pressure, hence the

inclusion of a vacuum setup.
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Figure 2: Workflow for Boiling Point Determination
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Caption: A self-validating workflow for micro-scale boiling point measurement.
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Step-by-Step Methodology:

Apparatus Setup: Assemble a clean, oven-dried micro-distillation apparatus featuring a

Hickman still, a calibrated thermometer placed with the bulb just below the collection collar,

and a small round-bottom flask with a magnetic stir bar.

System Integrity: Ensure all glass joints are properly sealed with appropriate grease to

maintain a high vacuum.

Sample Charging: Introduce approximately 1-2 mL of Methyl 2-bromo-3-oxobutanoate into

the flask.

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap.

Carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), which must be

accurately measured with a digital manometer.

Heating: Begin gentle heating of the flask using a sand or oil bath while stirring. This

prevents bumping and ensures even heat distribution.

Observation: Carefully observe the vapor condensation ring as it rises. The boiling point is

the temperature at which a steady state of condensation and dripping is observed from the

thermometer bulb into the Hickman still's collection ring.

Data Recording: Record the stable temperature and the precise, stable pressure from the

manometer.

Validation: After cooling and safely venting the system, the purity of the collected distillate

can be re-checked (e.g., by ¹H NMR) to ensure no decomposition occurred during the

process.

Normalization: Use a standard pressure-temperature nomograph or the Clausius-Clapeyron

equation to extrapolate the boiling point to standard atmospheric pressure (760 mmHg) for

reporting purposes.

Conclusion
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Methyl 2-bromo-3-oxobutanoate is a valuable synthetic intermediate whose physical

properties are dictated by its unique combination of functional groups. It is a dense, high-boiling

liquid that must be handled with significant care due to its reactivity and toxicity. Proper

characterization via spectroscopic methods is essential for confirming its identity before use. By

understanding its stability limitations and employing appropriate handling and purification

techniques, researchers can effectively leverage this versatile molecule in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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